molecular formula C11H16O B8453411 2-(2-Propylphenyl)ethan-1-ol

2-(2-Propylphenyl)ethan-1-ol

Cat. No. B8453411
M. Wt: 164.24 g/mol
InChI Key: JQSCULIGIQOENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Propylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Propylphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Propylphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Propylphenyl)ethan-1-ol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-(2-propylphenyl)ethanol

InChI

InChI=1S/C11H16O/c1-2-5-10-6-3-4-7-11(10)8-9-12/h3-4,6-7,12H,2,5,8-9H2,1H3

InChI Key

JQSCULIGIQOENT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, maintained with a nitrogen atmosphere, was placed I2 (10 mg, 0.04 mmol) and Mg (500 mg, 20.83 mmol, 2.07 equiv). Then 1-bromo-2-propylbenzene (2.0 g, 10.05 mmol, 1.00 equiv) dissolved in tetrahydrofuran (50 mL) was added dropwise into the flask and the mixture was heated to reflux. After the reaction was complete the resulting mixture was cooled to 0° C. and then oxirane (50 mL) was added in one portion. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 5 mL of NH4Cl (aq.). The solids were filtered out. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5). Purification afforded 0.24 g (15%) of 2-(2-propylphenyl)ethan-1-ol as a colorless oil.
Name
Quantity
10 mg
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.